3-(1,3-benzodioxol-5-yl)-1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(1,3-benzodioxol-5-yl)-1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring, a phenyl group, and a trimethoxyphenyl group, all connected through a dihydropyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with phenylhydrazine under acidic conditions to yield the final dihydropyrazole product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one: A structurally related compound with a similar benzodioxole and phenyl group but differing in the presence of a propenone moiety instead of a dihydropyrazole core.
1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Another related compound with an amino group and a propenone structure.
Uniqueness
The uniqueness of 3-(1,3-benzodioxol-5-yl)-1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole lies in its dihydropyrazole core, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for unique interactions with molecular targets and can lead to different biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N2O5 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-phenyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C25H24N2O5/c1-28-23-12-17(13-24(29-2)25(23)30-3)20-14-19(26-27(20)18-7-5-4-6-8-18)16-9-10-21-22(11-16)32-15-31-21/h4-13,20H,14-15H2,1-3H3 |
InChI Key |
LSYVXBCVTIEYNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=NN2C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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